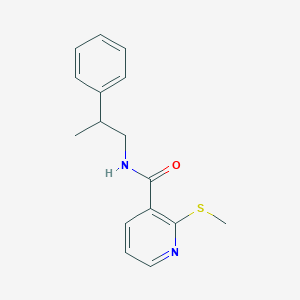
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MS-8, and it has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
MS-8 has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where it has been shown to have an effect on the activity of certain neurotransmitters. Specifically, MS-8 has been shown to increase the release of dopamine and norepinephrine in the brain. This makes it a potentially useful tool for studying the role of these neurotransmitters in various behaviors and disorders.
Another area of research is in the field of cancer biology. MS-8 has been shown to have an inhibitory effect on the growth of certain cancer cell lines. This makes it a potential candidate for further study as a cancer treatment.
作用機序
The mechanism of action of MS-8 is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MS-8 are varied. In addition to its effects on neurotransmitter levels, it has been shown to have an effect on the activity of certain enzymes and ion channels. It has also been shown to have an effect on blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using MS-8 in lab experiments is its specificity for dopamine and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various behaviors and disorders. However, one limitation is its low yield in the synthesis process, which can make it difficult to obtain in large quantities for experiments.
将来の方向性
There are several future directions for research on MS-8. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the study of its potential applications in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on behavior and physiology.
Conclusion:
2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide, or MS-8, is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have an effect on neurotransmitter levels, as well as on the activity of certain enzymes and ion channels. While it has potential as a tool for studying the role of dopamine and norepinephrine in various behaviors and disorders, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.
合成法
The synthesis of 2-(methylsulfanyl)-N-(2-phenylpropyl)pyridine-3-carboxamide involves several steps. The first step is the reaction of 2-aminopyridine with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with potassium thioacetate to form the final product, MS-8. The yield of this reaction is typically around 50%.
特性
IUPAC Name |
2-methylsulfanyl-N-(2-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(13-7-4-3-5-8-13)11-18-15(19)14-9-6-10-17-16(14)20-2/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISSIHTYRBJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(N=CC=C1)SC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571633.png)
![4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2571635.png)

![2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2571641.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)
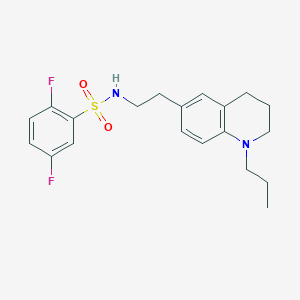
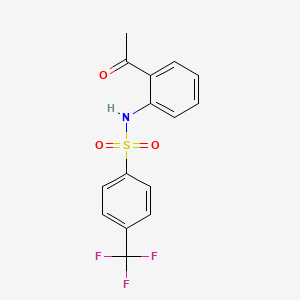
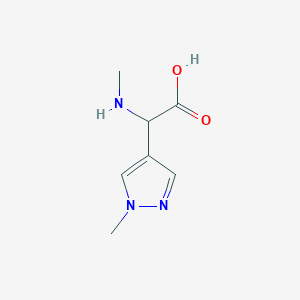
![Tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2571646.png)
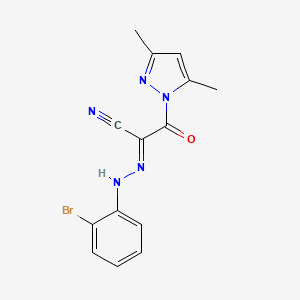
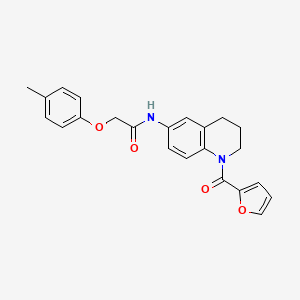
![N-[4-(difluoromethoxy)phenyl]-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2571651.png)
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)
![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)